molecular formula C9H8Cl2 B8332749 o-Chlorocinnamyl chloride

o-Chlorocinnamyl chloride

Cat. No.: B8332749
M. Wt: 187.06 g/mol
InChI Key: JAZPHKNDCIRCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

o-Chlorocinnamyl chloride (CAS: Not explicitly provided in evidence; inferred structural formula: C₉H₈Cl₂) is an organochlorine compound derived from cinnamyl chloride (C₆H₅CH₂CH₂Cl, CAS 21087-29-6 ) with an additional chlorine atom substituted at the ortho position of the benzene ring. This structural modification enhances its electrophilicity and alters its reactivity compared to non-substituted analogs. It is primarily used in organic synthesis, particularly in Friedel-Crafts alkylation and as an intermediate in pharmaceutical and agrochemical production. However, direct data on its physical properties (e.g., melting point, solubility) are scarce in the provided evidence, necessitating comparisons with structurally similar compounds.

Properties

Molecular Formula

C9H8Cl2

Molecular Weight

187.06 g/mol

IUPAC Name

1-chloro-2-(3-chloroprop-1-enyl)benzene

InChI

InChI=1S/C9H8Cl2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7H2

InChI Key

JAZPHKNDCIRCFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CCCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Functional Group Key Structural Features CAS Number
o-Chlorocinnamyl chloride C₉H₈Cl₂ Alkyl chloride Benzene ring with ortho-Cl and CH₂CH₂Cl Not explicitly listed
Cinnamyl chloride C₉H₉Cl Alkyl chloride Benzene ring with CH₂CH₂Cl 21087-29-6
Cinnamoyl chloride C₉H₇ClO Acyl chloride Benzene ring with COCl substituent 102-92-1
Chloroacetyl chloride C₂H₂Cl₂O Acyl chloride Cl-CH₂-COCl 79-04-9
Oxalyl chloride C₂Cl₂O₂ Diacyl chloride Cl-CO-CO-Cl 79-37-8
Key Observations:
  • Reactivity: Acyl chlorides (cinnamoyl chloride, chloroacetyl chloride, oxalyl chloride) exhibit higher reactivity in nucleophilic acyl substitution due to the electron-withdrawing carbonyl group, enabling rapid reactions with amines or alcohols . Alkyl chlorides (this compound, cinnamyl chloride) are less reactive, requiring stronger conditions (e.g., Lewis acid catalysts) for substitutions . The ortho-chlorine in this compound increases steric hindrance and may reduce reaction rates compared to non-substituted cinnamyl chloride.
Research Findings:
  • Oxalyl chloride ’s ability to generate HCl in situ makes it superior for dehydrating amides to nitriles .

Q & A

Q. What criteria should guide the selection of primary literature for comparative studies involving o-chlorocinnamyl chloride?

  • Methodology : Prioritize peer-reviewed journals with documented experimental details (e.g., J. Org. Chem., Org. Lett.). Exclude studies lacking spectral validation or synthetic reproducibility. Use citation tracking tools (e.g., Web of Science) to identify foundational papers and recent advances (last 5 years) .

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